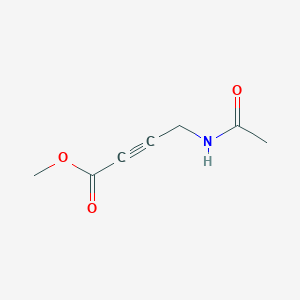

Methyl 4-Acetamido-2-butynoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

methyl 4-acetamidobut-2-ynoate |

InChI |

InChI=1S/C7H9NO3/c1-6(9)8-5-3-4-7(10)11-2/h5H2,1-2H3,(H,8,9) |

InChI Key |

LLSGPVSZYITKOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC#CC(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of Methyl 4 Acetamido 2 Butynoate in Organic Transformations

Reactions Centered on the Carbon-Carbon Triple Bond (Alkyne Moiety)

The chemical behavior of Methyl 4-acetamido-2-butynoate is dominated by the electrophilic nature of its carbon-carbon triple bond. This activation facilitates reactions with a wide range of reactants, including dipoles, dienes, and nucleophiles, leading to the formation of diverse molecular scaffolds.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound, with its activated alkyne, serves as an excellent partner in several types of cycloadditions.

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne) to form a five-membered ring. wikipedia.org The reaction of this compound with organic azides is a prime example, yielding highly functionalized 1,2,3-triazoles. These heterocyclic motifs are of significant interest due to their wide applications in medicinal chemistry and materials science. researchgate.net

The traditional Huisgen cycloaddition requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org However, the development of the copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized this process. wikipedia.orgorganic-chemistry.org Often referred to as a "click" reaction, the CuAAC proceeds under mild conditions, including at room temperature and in aqueous solutions, and provides exclusively the 1,4-disubstituted triazole isomer with high yields. organic-chemistry.orgresearchgate.net The copper catalyst coordinates with the alkyne, significantly lowering the activation energy of the reaction. wikipedia.org The resulting 1,2,3-triazole ring is exceptionally stable and can act as a rigid linker connecting two molecular fragments. tcichemicals.com

The general mechanism for the CuAAC involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide (B81097) in a stepwise manner, ultimately leading to the formation of a six-membered copper-containing intermediate that rearranges to the stable triazole product upon protonolysis. researchgate.net This catalytic cycle explains the high regioselectivity observed. researchgate.net

Table 1: Examples of [3+2] Cycloaddition Reactions for 1,2,3-Triazole Synthesis

| Dipole | Dipolarophile | Catalyst/Conditions | Product | Ref. |

|---|---|---|---|---|

| Organic Azide (R-N₃) | This compound | Heat (e.g., 98 °C) | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles | wikipedia.org |

| Organic Azide (R-N₃) | This compound | Cu(I) source (e.g., CuSO₄, Na-ascorbate) | 1,4-disubstituted 1,2,3-triazole | organic-chemistry.orgnih.gov |

| Organic Azide (R-N₃) | This compound | Ru(II) complexes | 1,5-disubstituted 1,2,3-triazole | organic-chemistry.org |

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a substituted alkene or alkyne, known as the dienophile. wikipedia.org For the reaction to proceed efficiently, the dienophile should be electron-poor, a characteristic fulfilled by this compound. openstax.org The electron-withdrawing effects of the adjacent ester and acetamido functionalities significantly lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), making it a potent dienophile for reactions with electron-rich dienes. openstax.orglibretexts.org

In a typical Diels-Alder reaction, this compound reacts with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, to form a substituted cyclohexadiene derivative. wikipedia.orgub.edu The reaction is concerted, meaning all bonds are formed in a single step through a cyclic transition state. wikipedia.org This concerted mechanism leads to a high degree of stereospecificity. openstax.orglibretexts.org The reaction provides a reliable method for constructing six-membered rings with good control over the chemical structure. wikipedia.org

Table 2: Diels-Alder Reactivity of this compound

| Diene | Dienophile | Product Type | Key Features | Ref. |

|---|---|---|---|---|

| 1,3-Cyclopentadiene | This compound | Bicyclic cyclohexadiene derivative | The reaction is stereospecific, typically favoring the endo product due to secondary orbital overlap. openstax.org | ub.edu |

| 1,3-Butadiene | This compound | Substituted cyclohexadiene | The diene must adopt an s-cis conformation to react. libretexts.org | wikipedia.org |

Nucleophilic Addition Reactions to the Triple Bond

The electron-deficient nature of the alkyne in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles. acs.orgbham.ac.uk This reaction involves the attack of a nucleophile on one of the sp-hybridized carbons of the alkyne, leading to the formation of a new carbon-nucleophile bond and a vinyl anion intermediate, which is subsequently protonated to give the final enamine or vinyl ether/thioether product.

Primary and secondary amines are effective nucleophiles that can add to the activated alkyne of this compound. libretexts.orglibretexts.org The reaction is a nucleophilic conjugate addition, often proceeding under mild conditions, sometimes catalyzed by a base or acid. acs.orglibretexts.org The addition of a primary amine (R-NH₂) results in the formation of an enamine, which typically tautomerizes to the more stable imine if possible. libretexts.org Secondary amines (R₂NH) react to form stable enamines. libretexts.org

The nucleophilicity of the amine is a key factor; secondary amines are often more nucleophilic than primary amines. masterorganicchemistry.com The reaction mechanism begins with the nucleophilic attack of the amine's lone pair on the β-carbon of the alkyne (relative to the ester group), generating a zwitterionic or anionic intermediate that is then protonated to yield the final product. libretexts.org This transformation is highly valuable for synthesizing β-amino acid derivatives and other nitrogen-containing compounds.

Alcohols and thiols can also act as nucleophiles in conjugate addition reactions with this compound. acs.org Thiols are generally more potent nucleophiles than alcohols due to the higher polarizability and lower basicity of the corresponding thiolate anion compared to an alkoxide. libretexts.orgmasterorganicchemistry.com

The addition of a thiol (R-SH) to the activated alkyne, a process known as a thiol-yne reaction, typically proceeds readily to form a vinyl sulfide. acs.org These reactions are often highly efficient and can be catalyzed by a mild base to generate the more nucleophilic thiolate anion (RS⁻). masterorganicchemistry.com The addition of alcohols (R-OH) to form vinyl ethers is also possible but may require stronger basic conditions or catalysis to facilitate the reaction, as alcohols are weaker nucleophiles. acs.org These reactions provide access to a range of functionalized vinyl ethers and thioethers, which are useful intermediates in further synthetic transformations.

Table 3: Nucleophilic Addition to this compound

| Nucleophile | Product Type | Mechanistic Pathway | Relative Reactivity | Ref. |

|---|---|---|---|---|

| Primary/Secondary Amines | Enamines/Imines | Conjugate Addition | Generally high, influenced by amine basicity and sterics. masterorganicchemistry.com | acs.orglibretexts.org |

| Thiols (R-SH) | Vinyl Sulfides | Conjugate Addition (Thiol-yne) | High; thiols are excellent nucleophiles for this transformation. libretexts.orgmasterorganicchemistry.com | acs.org |

| Alcohols (R-OH) | Vinyl Ethers | Conjugate Addition (Hydroxyl-yne) | Moderate; often requires catalysis due to lower nucleophilicity of alcohols. | acs.org |

Michael Additions and Conjugate Additions

This compound, as an activated alkyne, is a prime candidate for Michael or conjugate addition reactions. acs.orgtdx.catuantwerpen.be These reactions involve the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. wikipedia.orglibretexts.orgmasterorganicchemistry.com The electron-withdrawing nature of the ester and acetamido groups polarizes the molecule, rendering the β-carbon electrophilic and susceptible to attack by soft nucleophiles. libretexts.org

The general mechanism for a Michael addition involves the attack of a nucleophile on the β-carbon, which leads to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. libretexts.orgmasterorganicchemistry.com A variety of nucleophiles can participate in this type of reaction, including enolates, amines, and thiols. masterorganicchemistry.com For instance, the reaction of an amine with an α,β-unsaturated ester would proceed via aza-conjugate addition. ijcce.ac.ir

| Michael Acceptor | Nucleophile | Product Type |

|---|---|---|

| α,β-unsaturated carbonyl compound | Enolate | 1,5-dicarbonyl compound |

| α,β-unsaturated nitrile | Amine | β-amino nitrile |

| α,β-unsaturated ester | Thiol | β-thio ester |

| Ethyl 4,4,4-trichloro-2-cyano-2-butenoate | Various nucleophiles | 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates evitachem.com |

Transition Metal-Catalyzed Functionalizations

Palladium catalysis is a powerful tool for the construction of complex cyclic structures. rsc.org Palladium(II)-catalyzed C-H activation/C-C bond-forming reactions have become a significant area of research. nih.govnih.gov These reactions offer an efficient way to form new carbon-carbon bonds directly from C-H bonds. nih.gov

In the context of annulation reactions, a palladium catalyst can facilitate the reaction between two or more components to form a ring. rsc.org For example, palladium-catalyzed annulation of arynes with aryl halides can produce polycyclic aromatic hydrocarbons. nih.gov The mechanism often involves an oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkyne and subsequent reductive elimination to form the product and regenerate the catalyst. nih.gov

Heteroannulation, the formation of heterocyclic rings, can also be achieved using palladium catalysis. For instance, the reaction of N-Ts-anilines with styrenes in the presence of a palladium catalyst and a copper oxidant can lead to the formation of 3-arylindoles. mdpi.com The versatility of palladium catalysis allows for a wide range of substrates and reaction conditions to be employed, leading to a diverse array of heterocyclic products. rsc.orguzh.ch

| Reaction Type | Catalyst System | Key Intermediates | Product |

|---|---|---|---|

| C-H Activation/C-C Coupling nih.govnih.gov | Pd(II)/Pd(0) or Pd(II)/Pd(IV) | Aryl or alkyl Pd(II) species | Functionalized arenes/alkanes |

| Aryne Annulation nih.gov | Pd(dba)2 | Palladacycle | Polycyclic aromatic hydrocarbons |

| Heteroannulation mdpi.com | Pd(OAc)2/Cu(OAc)2 | Aminopalladation intermediate | Indole derivatives |

Nickel-catalyzed reactions provide a valuable alternative and complementary approach to palladium catalysis. Nickel catalysts are known to facilitate a variety of transformations, including cycloadditions. umich.edu In an oxidative cycloaddition, the nickel catalyst promotes the coupling of two unsaturated components, such as an amide and an alkyne, with the formal oxidation of the metal center.

While specific examples detailing the nickel-catalyzed oxidative cycloaddition of this compound are not prevalent in the provided search results, the general principles of nickel catalysis suggest its potential in such transformations. Nickel-catalyzed reductive amidation of organic halides with isocyanates, for instance, showcases the ability of nickel to facilitate C-N bond formation. tdx.cat This reactivity could potentially be extended to the intramolecular cyclization of an appropriately substituted amide and alkyne.

Ruthenium catalysts have emerged as effective tools for the hydroamidation of alkynes, offering a direct and atom-economical route to enamides. rsc.org This process involves the addition of an amide N-H bond across the carbon-carbon triple bond of an alkyne. The stereoselectivity of the reaction, leading to either the E or Z isomer of the enamide, can often be controlled by the choice of phosphine (B1218219) ligand on the ruthenium catalyst. rsc.org

A proposed catalytic cycle for ruthenium-catalyzed hydroamidation involves several key steps: oxidative addition of the amide, coordination of the alkyne, insertion of the alkyne into the Ru-H or Ru-N bond, and reductive elimination to afford the enamide product and regenerate the active catalyst. rsc.org Density functional theory (DFT) calculations have been employed to elucidate the mechanistic details and rationalize the observed stereoselectivities. rsc.org

| Ligand | Major Product Stereoisomer | Key Mechanistic Feature |

|---|---|---|

| P(nBu)3 | E-enamide | Anti-orientation of the butyl group and the nucleophile in the transition state |

| dcypm | Z-enamide | Syn-orientation due to steric repulsion between butyl and cyclohexyl groups |

Cobalt catalysts have proven to be highly effective in mediating the cycloisomerization of ε-acetylenic β-keto esters to produce highly functionalized methylenecyclopentanes. nih.gov This transformation proceeds through an ene-type reaction mechanism and demonstrates significant levels of regio-, chemo-, and stereoselectivity. nih.gov The reaction allows for the controlled formation of contiguous stereogenic centers. nih.gov

This cobalt-catalyzed cycloisomerization can be a key step in a powerful one-pot cascade of cyclization reactions, enabling the stereoselective synthesis of complex polycyclic frameworks from simple acyclic precursors. nih.gov Such a cascade can lead to the formation of multiple carbon-carbon bonds and rings in a single operation. nih.gov

Reactions Involving the Acetamido Group

The acetamido group in this compound is a key functional group that can participate in a variety of chemical transformations. Amide bonds are generally stable, but they can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. smolecule.com

The nitrogen atom of the acetamido group can also be involved in reactions. For instance, N-acyl activation can lead to a twisted amide bond, which enhances the reactivity of the amide. nih.gov This can be achieved through the introduction of a second acyl group or a sulfonyl group on the nitrogen atom. nih.gov

Furthermore, the acetamido group can act as a directing group in transition metal-catalyzed reactions, facilitating the functionalization of adjacent C-H bonds. uantwerpen.be It can also be a precursor for the synthesis of other nitrogen-containing heterocycles. For example, the acetamido group can be involved in cyclization reactions to form quinazolinone derivatives. researchgate.net

N-H Acidity and Deprotonation Pathways

The deprotonation pathway is fundamental to many synthetic applications, enabling the modification of the amide nitrogen. The resulting amidate can react with a variety of electrophiles, providing a route to N-substituted derivatives.

Functional Group Interconversions of the Amide Moiety

The amide functionality in this compound can undergo several interconversions, which are standard transformations in organic synthesis. wikipedia.org These reactions allow for the modification of the acetamido group to other functional groups, expanding the synthetic utility of the parent molecule.

One of the most common transformations is the hydrolysis of the amide bond. This can be achieved under either acidic or basic conditions to yield 4-amino-2-butynoic acid (or its corresponding salt) and acetic acid. Amide hydrolysis is often a key step in peptide synthesis and analysis. mdpi-res.com

Another important interconversion is the reduction of the amide to an amine. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl to a methylene (B1212753) group, yielding the corresponding N-ethylamino derivative. This transformation is useful for accessing substituted amines from readily available amides.

Reactions of the Methyl Ester Functionality

The methyl ester group in this compound is also susceptible to a variety of chemical transformations, primarily involving nucleophilic acyl substitution.

Transesterification Reactions with Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org In the case of this compound, the methyl group can be replaced by other alkyl or aryl groups by reacting it with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.combyjus.com

Mechanism:

Acid-catalyzed transesterification: The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the new ester is formed. byjus.comresearchgate.net

Base-catalyzed transesterification: A strong base deprotonates the alcohol to form a more nucleophilic alkoxide. The alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The methoxide (B1231860) ion is then eliminated to give the final transesterified product. masterorganicchemistry.combyjus.com

The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol as it is formed. wikipedia.org This reaction is highly valuable for modifying the ester group to alter the physical and chemical properties of the molecule. smolecule.com

Hydrolysis (Saponification) Pathways

Ester hydrolysis, also known as saponification when carried out under basic conditions, converts the methyl ester of this compound into the corresponding carboxylate salt. masterorganicchemistry.comlibretexts.orgwikipedia.org Subsequent acidification yields the carboxylic acid. masterorganicchemistry.com

Mechanism (Saponification): The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org

Nucleophilic attack: A hydroxide (B78521) ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comwikipedia.org

Elimination: The tetrahedral intermediate collapses, and the methoxide ion (CH₃O⁻) is eliminated as the leaving group. masterorganicchemistry.com

Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the methoxide ion or another equivalent of the base to form the carboxylate salt, driving the reaction to completion. masterorganicchemistry.comyoutube.com

Acid-catalyzed hydrolysis is also possible, proceeding through a similar mechanism to acid-catalyzed transesterification, with water acting as the nucleophile. cuny.edu Saponification is a fundamental reaction for the preparation of carboxylic acids from their corresponding esters. sci-hub.sejst.go.jp

Cascade and Multicomponent Reaction Sequences Employing this compound

The unique combination of functional groups in this compound makes it an attractive substrate for cascade and multicomponent reactions. rug.nluniv-rennes.fr These reactions, where multiple bonds are formed in a single operation, are highly efficient for the rapid construction of complex molecular architectures, particularly heterocyclic systems. jst.go.jpresearchgate.netnih.govarkat-usa.org

Research has shown that related N-acylated amino acid esters can participate in various cascade sequences. jst.go.jpacs.org For instance, the presence of the nucleophilic amide and the electrophilic alkyne could potentially allow for intramolecular cyclization reactions under appropriate conditions to form five- or six-membered rings. Furthermore, the terminal alkyne can be involved in cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions, which can be integrated into a cascade sequence.

While specific examples detailing the use of this compound in cascade or multicomponent reactions are not extensively documented in the searched literature, its structural motifs are analogous to substrates used in the synthesis of various heterocyclic compounds. jst.go.jprsc.org For example, similar propargyl-amide systems are known to undergo cycloisomerization reactions to form oxazoles, pyrroles, and other heterocycles. The development of such reactions with this compound would represent a significant advancement in its synthetic utility.

Mechanistic Investigations of Transformations Involving Methyl 4 Acetamido 2 Butynoate

Elucidation of Reaction Pathways and Catalytic Cycles

The transformations of Methyl 4-acetamido-2-butynoate are often facilitated by transition metal catalysts, which operate through distinct catalytic cycles. The specific pathway is highly dependent on the choice of metal (e.g., Palladium, Rhodium, Ruthenium), the ligands, and the reaction conditions.

One common pathway for related alkynoates involves a transition-metal-catalyzed [2+2+2] cycloaddition. mdpi.com In a rhodium-catalyzed variant, the cycle may be initiated by the coordination of the rhodium catalyst to the substrate. For N-aryl acetamides reacting with alkynoates, a C-H bond activation can lead to the formation of a rhodacycle intermediate. mdpi.com Subsequent coordination and insertion of two alkyne molecules, followed by reductive elimination, would generate a highly substituted carbocycle, regenerating the active catalyst.

Another well-documented pathway for alkynes is hydroarylation, catalyzed by elements like ruthenium. This reaction typically proceeds via a chelation-assisted C-H activation. For an aromatic substrate, the catalyst first coordinates to a directing group, followed by ortho-deprotonation to form a metallacycle intermediate. scispace.com The alkyne, such as this compound, then inserts into the metal-carbon bond. A final protonation step releases the trisubstituted alkene product and regenerates the catalyst. scispace.com

In palladium-catalyzed reactions, such as allylstannylation, two potential catalytic cycles can be operative, depending on the structure of the reactants. One proposed cycle involves the oxidative cyclization of the alkyne and an allyl stannane (B1208499) with a Pd(0) complex to form a palladacyclopentene intermediate (Cycle A). kyoto-u.ac.jp An alternative cycle involves the oxidative addition of the carbon-tin bond to the Pd(0) center, followed by alkyne insertion and reductive elimination (Cycle B). kyoto-u.ac.jp The presence of the acetamido group in this compound could influence which pathway is favored.

Identification and Characterization of Key Intermediates (e.g., Zwitterionic Species, Metallacycles)

The direct observation and characterization of transient intermediates are key to validating proposed reaction mechanisms. In transformations involving this compound and its analogs, metallacycles and zwitterionic species are frequently postulated or identified as key intermediates.

Metallacycles: Metallacyclic intermediates are common in transition-metal-catalyzed reactions. In rhodium-catalyzed [2+2+2] annulations, the formation of a spiro rhodacycle intermediate has been supported by the isolation of a dearomatized spiro compound. mdpi.com Similarly, ruthenium-catalyzed hydroarylation reactions are proposed to proceed through a ruthenacycle, formed via chelation-assisted C-H activation. scispace.com In palladium catalysis, palladacyclopentadienes can be formed from two alkyne molecules and a palladium(0) complex, serving as a key intermediate in dimerization-carbostannylation reactions. kyoto-u.ac.jp

Zwitterionic Species: Non-metal-catalyzed reactions, or those involving main-group elements, can proceed through zwitterionic intermediates. Phosphine-catalyzed [3+2] cycloadditions of 2-butynoates are believed to involve the initial attack of the phosphine (B1218219) on the alkyne to form a zwitterionic intermediate. beilstein-journals.org This intermediate then reacts with an electron-deficient alkene to form the cyclopentene (B43876) product. beilstein-journals.org In some ruthenium-catalyzed transformations, a Mannich-type reaction pathway involving a zwitterionic intermediate is considered operative. ub.edu The aminolysis of certain carbonate esters has also been shown to proceed through both a zwitterionic addition intermediate and an anionic intermediate. acs.org For this compound, the interaction of a nucleophilic catalyst with the electron-deficient alkyne could readily generate such zwitterionic species. google.com

| Intermediate Type | Catalytic System | Reaction Type | Supporting Evidence/Postulation Source |

|---|---|---|---|

| Rhodacycle | Cationic Rh(III) Complex | [2+2+2] Annulation | Isolation of a spiro compound supporting a spiro rhodacycle intermediate. mdpi.com |

| Ruthenacycle | Ruthenium Acetate (B1210297) | Hydroarylation | Proposed based on chelation-assisted C-H activation mechanisms. scispace.com |

| Palladacyclopentene | Palladium(0) | Allylstannylation | Postulated as one of two competing catalytic cycles. kyoto-u.ac.jp |

| Zwitterionic Species | Triphenylphosphine | [3+2] Cycloaddition | Proposed mechanism for reactions of 2-butynoates. beilstein-journals.org |

| Zwitterionic Species | Ru(II) Complex | Mannich-type Reaction | Considered a possible operative pathway. ub.edu |

Transition State Analysis and Energy Landscapes

Computational chemistry provides powerful tools for analyzing reaction mechanisms at a molecular level. Through methods like Density Functional Theory (DFT), researchers can map the energy landscape of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

Transition state analysis is used to determine the energy barrier (activation energy) for each step of a proposed mechanism. The step with the highest energy barrier corresponds to the rate-determining step of the reaction. For complex reactions with multiple possible pathways, comparing the energy barriers of the key transition states can explain or predict the observed product distribution and selectivity. acs.org

The energy landscape for transformations involving flexible molecules can be complex, with multiple possible conformations for intermediates and transition states. uit.no For example, studies on the angular distortion in metal complexes show that even significant geometric deviations from the ideal structure can have a low energy penalty, influencing the reactivity and stability of intermediates. acs.org In the context of this compound, computational studies could clarify the role of the acetamido group—whether it actively participates in the reaction through coordination to a metal center or passively influences the electronic properties and steric environment of the alkyne. Such calculations are essential for rationalizing observed regioselectivity and stereoselectivity.

Studies on Regioselectivity and Stereoselectivity Control

Given its unsymmetrical nature, reactions of this compound can lead to different regio- and stereoisomers. Controlling this selectivity is a primary goal of synthetic methodology.

Regioselectivity: In transition-metal-catalyzed hydroarylation, the regioselectivity of alkyne insertion is a critical issue. In ruthenium-catalyzed reactions with unsymmetrical alkynes, the substituent on the alkyne moiety often dictates the regiochemical outcome. scispace.com For instance, in the reaction of acetanilides with various 2-alkynoates, the alkyl-substituted carbon of the alkyne typically connects to the ortho-carbon of the acetanilide. scispace.com This suggests that for this compound, the carbon adjacent to the ester group would likely add to the aromatic ring.

In palladium-catalyzed reactions, regioselectivity can be highly dependent on the ligands and other additives. Studies on the nucleophilic attack on η³-indolyl-palladium intermediates show that the choice of phosphine ligand and base can dramatically alter the ratio of C1' versus C3 substitution products. acs.org This highlights that fine-tuning of reaction conditions is essential to direct the reaction to the desired regioisomer.

Stereoselectivity: Stereoselectivity is crucial when new chiral centers are formed. In many cycloaddition reactions, the stereochemistry of the starting materials is transferred to the products in a stereospecific manner. acs.org For reactions creating a new stereocenter, high diastereoselectivity is often achieved. Phosphine-catalyzed intramolecular [3+2] cycloadditions of substrates containing a 2-butynoate moiety have been shown to produce the cycloadduct as a single diastereomer. beilstein-journals.org The stereochemical outcome is often governed by the transition state geometry that minimizes steric repulsions and maximizes favorable electronic interactions. Biocatalysis, using enzymes like lipases, offers another powerful approach for achieving high stereoselectivity in the transformation of related esters and amides. scispace.com

| Selectivity Type | Reaction | Controlling Factor | Observation/Example |

|---|---|---|---|

| Regioselectivity | Ru-catalyzed Hydroarylation | Alkyne Substituents | The alkyl-substituted carbon of 2-alkynoates preferentially adds to the aromatic partner. scispace.com |

| Regioselectivity | Pd-catalyzed Allylation | Ligand, Base, Solvent | Varying ligands (e.g., dppf vs. SPhos) and bases (e.g., K₂CO₃ vs. NaH) alters the product ratio. acs.org |

| Regioselectivity | Pd-catalyzed Carbostannylation | Alkyne Substituents | The tributyltin group adds to the carbon bearing the more electron-withdrawing group. kyoto-u.ac.jp |

| Stereoselectivity | Phosphine-catalyzed Cycloaddition | Substrate/Catalyst Structure | Intramolecular cycloaddition of a 2-butynoate derivative yields a single diastereomer. beilstein-journals.org |

| Stereoselectivity | Enzymatic Hydrolysis | Enzyme Choice | Candida antarctica lipase (B570770) B (CAL-B) shows excellent enantioselectivity (E > 200) in resolving binaphthol derivatives. acs.org |

Kinetic Studies and Rate-Determining Steps

Kinetic studies are performed to determine the reaction rate's dependence on the concentration of each reactant and catalyst. The resulting rate law provides critical evidence for the composition of the transition state in the reaction's slowest step, known as the rate-determining step (RDS).

For complex multi-step catalytic cycles, any of the elementary steps—such as ligand exchange, oxidative addition, migratory insertion, C-H activation, or reductive elimination—can be the RDS. scholaris.ca For example, in the Baylis-Hillman reaction in aprotic solvents, kinetic data revealed that the rate-determining step is second order in the aldehyde and first order in the catalyst and the acrylate, leading to the proposal of a new mechanism involving a hemiacetal intermediate. researchgate.net

In the aminolysis of certain esters, kinetic plots can exhibit upward curvature, which suggests the reaction proceeds through multiple intermediates and that the RDS may change depending on the reactant concentrations. acs.org From such plots, it is possible to determine the microscopic rate constants for individual steps in the mechanism. acs.org

For transformations of this compound, kinetic analysis would be invaluable. For instance, if a proposed mechanism involves a pre-equilibrium step followed by a rate-determining C-H activation, the rate would be independent of the concentration of the C-H bond-containing substrate at high concentrations. Isotope effect studies, such as comparing the reaction rates with deuterated substrates, can also help identify the RDS. A significant kinetic isotope effect (kH/kD > 1) is often indicative that a C-H bond is broken in the rate-determining step. While specific kinetic data for this compound are not detailed in the surveyed literature, the principles from these related studies would guide any investigation into its reaction kinetics.

Advanced Applications in Organic Synthesis and Emerging Fields

Strategic Building Block for Complex Molecular Architectures

Methyl 4-acetamido-2-butynoate serves as a strategic building block in organic synthesis due to the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled construction of intricate molecules. The alkyne group is particularly notable, as it can participate in a wide array of carbon-carbon bond-forming reactions, including Sonogashira coupling, Glaser coupling, and various cycloadditions.

The methyl ester can be readily hydrolyzed to a carboxylic acid, which can then be used for amidation or other transformations. The acetamido group, a protected form of an amine, provides a stable nitrogen-containing segment that can be deprotected or modified in later synthetic stages. This multifunctional nature makes the compound a valuable precursor for creating elaborate molecular scaffolds. For instance, similar butanoate derivatives are frequently used as building blocks for synthesizing more complex molecules for various research applications. evitachem.comevitachem.com The related compound, Methyl 4-hydroxy-2-butynoate, which shares the same carbon backbone and alkyne position, is recognized as a key starting material for preparing δ-hydroxy-α,β-acetylenic esters. orgsyn.org

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Potential Reactions | Synthetic Utility |

| Terminal Alkyne | 1,3-Dipolar Cycloaddition (Click Chemistry), Sonogashira Coupling, Hydration, Hydrogenation, Carboxylation | Introduction of heterocyclic rings (e.g., triazoles), formation of C-C bonds with aryl/vinyl halides, conversion to ketones or alkanes, chain extension. |

| Methyl Ester | Saponification (Hydrolysis), Transesterification, Reduction, Amidation (after hydrolysis) | Conversion to carboxylic acid for peptide coupling, change of the ester group, conversion to an alcohol, formation of amides. |

| Acetamido Group | Hydrolysis (acidic or basic) | Deprotection to reveal a primary amine, allowing for further functionalization. |

Precursor for Diverse Nitrogen-Containing Heterocyclic Compounds

The terminal alkyne in this compound is a powerful tool for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials.

Triazoles : The most prominent application of the terminal alkyne is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an organic azide (B81097). This method is widely used due to its high yield, mild reaction conditions, and tolerance of a broad range of functional groups.

Quinolones : While more complex, the butynoate chain could be incorporated into synthetic pathways leading to quinolone derivatives. nih.gov For example, the alkyne could undergo cyclization reactions with appropriately substituted anilines or other aromatic precursors to form the core quinolone scaffold, a privileged structure in medicinal chemistry known for its antibacterial properties. nih.gov Related heterocyclic systems, like quinazolinones, have been synthesized from precursors containing both amino acid ester and amide functionalities. jst.go.jpresearchgate.net

Pyrazoles : Pyrazoles can be synthesized through the cycloaddition of alkynes with diazo compounds or through the condensation reaction of a 1,3-dicarbonyl compound (which can be formed from the alkyne) with hydrazine. The alkyne in this compound provides a direct entry point for such transformations.

Table 2: Heterocyclic Systems Derived from Alkyne Precursors

| Heterocycle | General Reaction Type | Reagent Required |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Organic Azide (R-N₃) |

| Quinolone | Multi-step Cyclization/Condensation | Substituted Anilines |

| Pyrazole | Cycloaddition / Condensation | Diazo Compounds or Hydrazine |

Integration in Amino Acid and Peptide Chemistry

This compound can be viewed as a derivative of an unnatural amino acid. The core structure is a four-carbon chain with a protected amine (the acetamido group) and a carboxylic acid equivalent (the methyl ester). The alkyne-containing side chain makes it a particularly interesting building block for peptide chemistry. beilstein-journals.org

It can be incorporated into peptide chains to introduce a reactive "handle." researchgate.net After the peptide is synthesized, the alkyne can be selectively modified using reactions like click chemistry to attach fluorescent dyes, imaging agents, or other molecules without affecting the rest of the peptide. This approach is fundamental in creating sophisticated bioconjugates and chemical probes for studying biological systems. The synthesis of various amino acid ester derivatives and their coupling to form peptide-like structures is a well-established field, with numerous methods available for creating amide bonds between such building blocks. jst.go.jpnih.govmdpi.com

Potential Applications in Glycoscience and Neoglycoconjugate Synthesis

By analogy to other alkyne-modified molecules, this compound holds potential in the field of glycoscience. rsc.org A central challenge in this field is the synthesis of neoglycoconjugates, where carbohydrates (glycans) are attached to proteins, lipids, or other scaffolds. rlmc.edu.pk These constructs are invaluable for studying carbohydrate-protein interactions and for developing novel therapeutics and vaccines. mpg.de

The terminal alkyne on this compound can serve as an anchor point for attaching sugar molecules. For example, a sugar azide could be "clicked" onto the alkyne of the butynoate, or conversely, the butynoate itself could be attached to a larger biomolecule to prepare it for conjugation with an azide-modified sugar. While the compound itself is not a sugar, its alkyne functionality makes it a relevant tool for methodologies common in modern carbohydrate chemistry. researchgate.net

Role in the Synthesis of Specialty Chemicals and Functional Materials

The unique chemical handles on this compound make it a candidate for the synthesis of specialty chemicals and functional materials. evitachem.com The alkyne group can undergo polymerization reactions or be used to graft the molecule onto the surfaces of materials, thereby modifying their properties. For example, it could be attached to a polymer backbone to introduce side chains that mimic peptide structures. The ability to be readily converted into various heterocyclic systems also positions it as a starting material for the discovery of new functional dyes, agrochemicals, or pharmaceutical intermediates.

Analytical Spectroscopic Characterization Techniques for Methyl 4 Acetamido 2 Butynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum of Methyl 4-Acetamido-2-butynoate, distinct signals are expected for the protons of the methyl groups and the methylene (B1212753) group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent amide and ester functionalities.

The N-H proton of the amide group is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methylene protons (-CH₂-) adjacent to the nitrogen atom would likely appear as a triplet, coupled to the N-H proton. The methyl protons of the ester group (-OCH₃) would be visible as a singlet, being in a distinct chemical environment. The methyl protons of the acetamido group (-COCH₃) would also present as a singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -NH | 5.5 - 8.5 | broad singlet | - |

| -CH₂- | ~ 4.2 | triplet | ~ 5 Hz |

| -OCH₃ | ~ 3.7 | singlet | - |

| -COCH₃ | ~ 2.0 | singlet | - |

Carbon-13 NMR (¹³C NMR) Data and Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the ester (C=O) is expected to resonate at the most downfield position due to the strong deshielding effect of the two oxygen atoms. The carbonyl carbon of the amide (C=O) will also be in the downfield region. The two alkynyl carbons (C≡C) will have characteristic chemical shifts in the typical alkyne region of 70-80 ppm. The methylene carbon (-CH₂-) , the ester methyl carbon (-OCH₃) , and the acetamide (B32628) methyl carbon (-COCH₃) will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | ~ 170 |

| Amide C=O | ~ 169 |

| C≡C (C-2) | ~ 75 |

| C≡C (C-3) | ~ 72 |

| -OCH₃ | ~ 52 |

| -CH₂- | ~ 28 |

| -COCH₃ | ~ 23 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals.

COSY would reveal the coupling between the N-H proton and the adjacent methylene (-CH₂-) protons.

HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Solid-State NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and packing.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of the Alkyne (C≡C) and Ester (C=O)

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The alkyne (C≡C) stretching vibration is expected to appear as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. The exact position would depend on the molecular symmetry and electronic effects.

The ester carbonyl (C=O) stretching vibration would be a prominent, strong absorption band, typically found in the range of 1735-1750 cm⁻¹.

Amide I and Amide II Bands (N-H, C=O Amide)

The amide group gives rise to several characteristic bands. The Amide I band , which is primarily due to the C=O stretching vibration of the amide , is expected to be a strong absorption between 1630 and 1680 cm⁻¹. The Amide II band , resulting from a combination of N-H bending and C-N stretching vibrations , typically appears in the region of 1510-1570 cm⁻¹. Furthermore, the N-H stretching vibration of the secondary amide would be observed as a medium intensity band in the range of 3250-3450 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3250 - 3450 | Medium |

| C≡C (Alkyne) | Stretch | 2100 - 2260 | Weak to Medium |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C=O (Amide) | Amide I Band | 1630 - 1680 | Strong |

| N-H Bend, C-N Stretch | Amide II Band | 1510 - 1570 | Medium |

Analysis of Hydrogen Bonding Interactions

The presence of an N-H group (a hydrogen bond donor) and two carbonyl oxygens (C=O, hydrogen bond acceptors) in the amide and ester functionalities of this compound suggests the potential for both intramolecular and intermolecular hydrogen bonding. These interactions can significantly influence the compound's physical properties and conformation in different states (gas, liquid, solid).

In the solid state or in concentrated solutions, intermolecular hydrogen bonds of the N-H···O=C type are expected to be dominant. These interactions would lead to the formation of chains or more complex networks, influencing the crystal packing and melting point. In dilute, non-polar solvents, intramolecular hydrogen bonding might occur, where the N-H group forms a hydrogen bond with either the amide or ester carbonyl oxygen, leading to the formation of a cyclic conformation.

Techniques such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying these interactions. In FT-IR spectroscopy, the N-H stretching frequency is sensitive to hydrogen bonding. A free N-H stretch typically appears as a sharp band around 3400-3500 cm⁻¹, whereas a hydrogen-bonded N-H stretch is observed as a broader band at a lower frequency (e.g., 3200-3400 cm⁻¹). Similarly, the carbonyl (C=O) stretching frequencies would also shift to lower wavenumbers upon involvement in hydrogen bonding.

In ¹H NMR spectroscopy, the chemical shift of the amide proton (N-H) is highly dependent on its environment. A higher chemical shift value is indicative of stronger hydrogen bonding. Variable temperature NMR studies can also provide insights; a large change in the N-H proton's chemical shift with temperature suggests its involvement in intermolecular hydrogen bonding.

Table 1: Expected Spectroscopic Shifts due to Hydrogen Bonding in this compound

| Interaction Type | Spectroscopic Technique | Expected Observation |

| Intermolecular N-H···O=C | FT-IR Spectroscopy | Broadening and red-shift of the N-H stretching band. |

| Intermolecular N-H···O=C | ¹H NMR Spectroscopy | Downfield shift of the N-H proton resonance. |

| Intramolecular N-H···O=C | FT-IR Spectroscopy | Red-shift of the N-H stretching band, less concentration-dependent. |

| Intramolecular N-H···O=C | ¹H NMR Spectroscopy | Chemical shift of the N-H proton is less sensitive to concentration changes. |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. The molecular formula of this compound is C₇H₉NO₃. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Table 2: Calculation of Theoretical Exact Mass for this compound (C₇H₉NO₃)

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | 155.058244 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the molecular ion.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted based on its functional groups.

Common fragmentation processes include alpha-cleavage (cleavage of the bond adjacent to a functional group) and the loss of small, stable neutral molecules.

Plausible Fragmentation Pathways:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester C-O bond would result in an acylium ion.

[M - 31]⁺: m/z 124.04

Loss of a methyl radical (•CH₃): From the acetyl group.

[M - 15]⁺: m/z 140.04

Cleavage of the amide bond: This can occur in two ways, leading to different fragments.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on an sp³ carbon, other rearrangements could occur.

Table 3: Hypothetical HRMS Fragmentation Data for this compound

| m/z (Observed) | m/z (Calculated) | Ion Formula | Plausible Fragment Structure/Loss |

| 155.0582 | 155.0582 | [C₇H₉NO₃]⁺ | Molecular Ion |

| 124.0402 | 124.0402 | [C₆H₆NO₂]⁺ | Loss of •OCH₃ |

| 113.0500 | 113.0500 | [C₅H₇NO₂]⁺ | Loss of •CH₂CO |

| 96.0449 | 96.0449 | [C₅H₆O]⁺ | Complex rearrangement and loss of acetamide |

| 70.0402 | 70.0402 | [C₄H₆O]⁺ | Further fragmentation |

| 43.0184 | 43.0184 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺ |

Other Spectroscopic and Crystallographic Methods (e.g., UV-Vis Spectroscopy, X-ray Crystallography)

UV-Vis Spectroscopy: The electronic structure of this compound, containing a conjugated system (alkyne and carbonyl groups), is expected to give rise to absorption in the ultraviolet region of the electromagnetic spectrum. The π → π* transitions of the conjugated system would likely result in a strong absorption band at shorter wavelengths (around 200-250 nm). The n → π* transitions of the carbonyl groups are also possible, which would appear as weaker absorption bands at longer wavelengths. The exact position and intensity of these absorptions would be influenced by the solvent polarity.

X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unambiguous determination of its three-dimensional molecular structure. This technique would confirm the connectivity of the atoms and provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the molecule in the solid state and provide definitive evidence of any intramolecular and intermolecular hydrogen bonding interactions, confirming the packing arrangement of the molecules in the crystal lattice.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-Acetamido-2-butynoate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves acetylation of methyl 2-butynoate derivatives under anhydrous conditions. Key steps include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or base-catalyzed conditions, depending on substrate reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

- Purity validation : Compare melting points (if crystalline) with literature values, and confirm via HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy (e.g., absence of acetylene proton signals at δ 2.5–3.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify acetamido protons (δ 2.0–2.1 ppm for CH₃CO) and ester carbonyl (δ 165–170 ppm). The butynoate backbone shows alkynyl carbons at δ 70–90 ppm .

- IR spectroscopy : Confirm acetyl C=O (1680–1720 cm⁻¹) and ester C=O (1720–1750 cm⁻¹) stretches.

- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 209 (C₁₀H₁₁NO₄⁺) and fragmentation patterns (e.g., loss of CH₃O–CO group) .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound be resolved?

- Methodological Answer :

- Variable isolation : Systematically test parameters (temperature, solvent polarity, catalyst loading) to identify yield-limiting factors.

- Error analysis : Quantify uncertainties in measurements (e.g., gravimetric yield vs. HPLC purity) and use statistical tools (t-tests, ANOVA) to assess significance .

- Replication : Repeat experiments under identical conditions across multiple labs to verify reproducibility .

Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic additions?

- Methodological Answer :

- Kinetic studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor reaction rates with nucleophiles (e.g., Grignard reagents) under controlled temperatures .

- Computational modeling : Pair experimental data with DFT calculations (e.g., Gaussian 16) to predict transition states and regioselectivity .

- Control experiments : Compare reactivity with analogous esters (e.g., methyl 4-acetamido-3-butenoate) to isolate electronic vs. steric effects .

Q. How can mechanistic pathways for its hydrolysis be elucidated under varying pH conditions?

- Methodological Answer :

- pH-rate profiling : Conduct hydrolysis experiments in buffered solutions (pH 1–12) and analyze products via LC-MS to identify intermediates .

- Isotopic labeling : Use D₂O or ¹⁸O-labeled water to track oxygen incorporation in hydrolysis products via mass spectrometry .

- Theoretical validation : Compare experimental activation energies with those derived from Arrhenius plots and computational models (e.g., transition state theory) .

Data Analysis and Presentation Guidelines

- Raw vs. processed data : Include processed data (e.g., kinetic curves, NMR integrals) in the main text. Large datasets (e.g., HPLC chromatograms) should be appended .

- Literature comparison : Use SciFinder or Reaxys to compile reported physical properties (melting points, spectral data) into comparative tables (Table 1) .

Table 1 : Example Comparison of Reported Spectral Data for this compound

| Property | Reported Value (Lit.) | Experimental Value | Source |

|---|---|---|---|

| Melting Point (°C) | 92–94 | 93–95 | |

| ¹H NMR (δ, ppm) | 2.08 (s, 3H, CH₃CO) | 2.07 (s, 3H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.